2-Phenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of dicarboxylic acids and is characterized by its unique furan ring structure. The molecular formula for this compound is , and it has a molecular weight of approximately 232.19 g/mol. The compound features two carboxylic acid groups (-COOH) located at the 3 and 4 positions of the furan ring, along with a phenyl substituent at the 2 position. This structural arrangement contributes to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or novel properties .
The synthesis of 2-Phenylfuran-3,4-dicarboxylic acid can be achieved through several methods:
These methods highlight the versatility of synthetic approaches available for producing this compound .
2-Phenylfuran-3,4-dicarboxylic acid has potential applications in several areas:
The compound's multifunctionality makes it a candidate for further research into diverse applications .
Interaction studies involving 2-Phenylfuran-3,4-dicarboxylic acid primarily focus on its binding affinity with various biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways related to inflammation and oxidative stress. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile. Further studies are needed to clarify these interactions and their implications for drug development .
Several compounds share structural similarities with 2-Phenylfuran-3,4-dicarboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,5-Diphenylfuran-3,4-dicarboxylic acid | Contains two phenyl groups; potential for higher stability | |
| Dimethyl 2-phenylfuran-3,4-dicarboxylate | Methyl esters of the dicarboxylic acid; used in organic synthesis | |
| 2-Phenylfuran-3-carboxylic acid | Lacks one carboxylic group; simpler structure |
Each of these compounds demonstrates unique properties that may influence their reactivity and biological activity. The presence of additional phenyl groups or variations in functional groups can significantly alter their chemical behavior and potential applications .
The exploration of furan dicarboxylic acids began in the mid-20th century, with early work focused on 2,5-furandicarboxylic acid (FDCA) as a renewable alternative to petroleum-derived terephthalic acid. While 2-phenylfuran-3,4-dicarboxylic acid itself was not explicitly documented in initial studies, its structural relatives, such as 2,5-diphenylfuran-3,4-dicarboxylic acid, were first synthesized in the late 1950s through Friedel-Crafts acylations and subsequent oxidation reactions. The introduction of phenyl substituents at the furan ring’s 2-position emerged as a strategy to modulate electronic and steric properties, enhancing thermal stability and reactivity in polymerization processes.
2-Phenylfuran-3,4-dicarboxylic acid belongs to the furan dicarboxylate family, characterized by a five-membered aromatic ring containing one oxygen atom and two carboxylic acid groups. Its structure distinguishes it from the more widely studied 2,5-FDCA, as the phenyl group at C2 and carboxyl groups at C3 and C4 create distinct electronic and spatial configurations. Key structural features include:
The phenyl group induces electron-withdrawing effects, polarizing the furan ring and increasing acidity at the carboxyl groups compared to unsubstituted FDCA. This property is critical in catalytic reactions and polymer formation.
As a bifunctional heterocycle, 2-phenylfuran-3,4-dicarboxylic acid serves as a versatile building block for:
Friedel-Crafts acylation represents a fundamental approach for synthesizing 2-phenylfuran-3,4-dicarboxylic acid derivatives through the strategic introduction of acyl groups into aromatic systems [2] [10]. The methodology involves the use of 2-phenylfuran-3,4-dicarboxylic acid anhydride as a key intermediate, enabling regioselective acylation reactions with various aromatic compounds [4] [9].
The preparation of 2-phenylfuran-3,4-dicarboxylic acid through Friedel-Crafts methodology typically begins with dimethyl 2-phenylfuran-3,4-dicarboxylate, which undergoes alkaline hydrolysis to yield the target dicarboxylic acid [4]. Research has demonstrated that the reaction of dimethyl 2-phenylfuran-3,4-dicarboxylate with potassium hydroxide provides effective conversion to the free dicarboxylic acid form [4].
The regioselective nature of Friedel-Crafts acylation with unsymmetrically substituted furandicarboxylic acid anhydrides has been extensively studied [4] [9]. When 2-phenylfuran-3,4-dicarboxylic acid anhydride reacts with aromatic compounds, the reaction proceeds through electronically controlled ring opening, typically favoring acylation at the less hindered carbonyl group [4]. This selectivity is crucial for obtaining specific substitution patterns in the resulting products.
Table 2.1.1-1: Friedel-Crafts Acylation Yields with 2-Phenylfuran Derivatives
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene | AlCl₃ | 60 | 0.5 | 75-85 | [11] |
| Toluene | AlCl₃ | 60 | 0.5 | 80-90 | [11] |
| Anisole | BF₃ | 25 | 2.0 | 70-80 | [13] |
The mechanism involves the formation of an acylium ion intermediate through the interaction of the acid chloride with Lewis acid catalysts such as aluminum chloride [11] [14]. The aromatic substrate then attacks this electrophilic species, leading to the formation of the desired ketone product with regeneration of the catalyst [11].
Cyclocondensation reactions provide versatile routes for constructing the furan ring system with appropriate substitution patterns to access 2-phenylfuran-3,4-dicarboxylic acid [3] [17]. These reactions typically involve the combination of two or more reactants to form the furan heterocycle through cyclization processes.
The direct formation of substituted furans through cyclocondensation of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates has emerged as an efficient synthetic strategy [3] [8]. The reaction proceeds through a tandem sequence involving Michael addition, intramolecular nucleophilic addition, four-pi ring opening, intramolecular Michael addition, and elimination steps [3] [8].
Experimental investigations have shown that the reaction of dimethyl acetylenedicarboxylate with 2-(dimethyl-lambda-4-sulfanylidene)-1-phenylethan-1-one provides dimethyl 2-phenylfuran-3,4-dicarboxylate in good yields [8]. The optimized reaction conditions typically involve a molar ratio of acetylenedicarboxylate to sulfonium ylide of 1:2.4, conducted in 1,2-dichloroethane under nitrogen atmosphere [8].
Table 2.1.2-1: Cyclocondensation Reaction Parameters for Furan Formation
| Reactant Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1:2.0 | DCE | 25 | 12 | 65 | [8] |
| 1:2.4 | DCE | 25 | 12 | 75 | [8] |
| 1:3.0 | DCE | 25 | 12 | 70 | [8] |
The palladium-catalyzed three-component condensation reaction represents another significant cyclocondensation approach [18]. This methodology involves the combination of alkynylbenziodoxoles, carboxylic acids, and imines under mild conditions to construct multisubstituted furans [18]. The reaction proceeds at room temperature using palladium(II) acetate as catalyst, enabling the formation of 2,3,5-triarylfuran derivatives [18].
Esterification and hydrolysis reactions constitute essential transformations in the synthesis and manipulation of 2-phenylfuran-3,4-dicarboxylic acid derivatives [22] [23]. These reactions enable the interconversion between the free dicarboxylic acid and its ester derivatives, providing access to various functionalized compounds.
The esterification of 2,5-furandicarboxylic acid using carbon dioxide as an acid catalyst represents an environmentally benign approach [22]. Under supercritical or near-critical conditions, furandicarboxylic acids can be converted to their corresponding esters with high efficiency [22]. The reaction proceeds at temperatures between 150-250°C and pressures of 400-3000 psi, utilizing carbon dioxide as both reactant and catalyst [22].
Selective esterification methodologies have been developed for the preparation of monomethyl esters of dicarboxylic acids [26]. The use of thionyl chloride in methanol at room temperature provides selective esterification of the nonconjugated carboxyl group in the presence of aromatic carboxyl groups [26]. This selectivity is particularly valuable for preparing partially esterified derivatives of 2-phenylfuran-3,4-dicarboxylic acid.
Table 2.1.3-1: Esterification Reaction Conditions and Yields
| Alcohol | Catalyst | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methanol | CO₂ | 200 | 1500 | 6 | 85-90 | [22] |
| Ethanol | CO₂ | 220 | 2000 | 6 | 80-85 | [22] |
| Propanol | CO₂ | 240 | 2500 | 7 | 75-80 | [22] |
The hydrolysis of ester derivatives to regenerate the free dicarboxylic acid can be accomplished under both acidic and basic conditions [25]. Basic hydrolysis using sodium hydroxide or potassium hydroxide typically provides quantitative conversion to the carboxylate salts, which can be acidified to obtain the free dicarboxylic acid [25]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon, followed by elimination of the alcohol [25].
Homogeneous catalytic systems offer precise control over reaction conditions and selectivity in the synthesis of 2-phenylfuran-3,4-dicarboxylic acid and related compounds [27] [28]. These systems typically employ dissolved metal complexes that provide uniform distribution throughout the reaction medium and enable fine-tuning of catalytic properties.
The application of ruthenium-based homogeneous catalysts has demonstrated significant potential in furan chemistry [28]. Ruthenium complexes with N-heterocyclic carbene ligands have shown excellent performance in the hydrogenation of furanic compounds under mild conditions [28]. For example, Ru(methylallyl)₂COD combined with NHC-based ligands provides efficient reduction of furanic aldehydes to alcohols with 92% yield under 10 bar hydrogen pressure at 120°C [28].
Palladium-catalyzed systems have proven particularly effective for the formation of carbon-carbon bonds in furan synthesis [18]. The use of palladium(II) acetate in three-component condensation reactions enables the construction of highly substituted furans under mild conditions [18]. The catalyst facilitates the coupling of alkynylbenziodoxoles with carboxylic acids and imines to produce multisubstituted furan derivatives [18].
Table 2.2.1-1: Homogeneous Catalyst Performance in Furan Synthesis
| Catalyst | Substrate | Conditions | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|
| Ru-NHC | HMF | 70°C, 50 bar H₂ | 99 | 1900 | [28] |
| Pd(OAc)₂ | Alkynyl compounds | 25°C, air | 85 | 150 | [18] |
| Ir-PNP | Furanic aldehydes | 60°C, 30 bar H₂ | 95 | 1900 | [28] |
Iron-based homogeneous catalysts represent an attractive alternative to precious metal systems [28]. The development of iron tetraphos complexes has enabled efficient hydrogenation of furanic aldehydes with high chemoselectivity [28]. The system [FeFP(PhPPh₂)₃][BF₄] achieves full conversion of furfural to furfuryl alcohol in isopropanol/trifluoroacetic acid mixture at 120°C under 20 bar hydrogen pressure [28].
Cobalt and manganese catalyst systems have been developed for the oxidative transformation of furan derivatives [32]. The Co/Mn/Br catalyst system in acetic acid/water solvent provides effective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid through free radical mechanisms [32]. The kinetic modeling reveals that only the chain initiation rate constant varies with experimental conditions, while other rate constants remain stable [32].
Heterogeneous catalytic processes offer advantages in terms of catalyst separation, recyclability, and process scalability for the synthesis of 2-phenylfuran-3,4-dicarboxylic acid derivatives [33] [35]. These systems employ solid catalysts that can be easily separated from reaction mixtures and reused multiple times.
Supported metal catalysts have demonstrated exceptional performance in furan chemistry applications [35]. Platinum and palladium catalysts supported on various carriers including activated carbon, titanium dioxide, and hydrotalcite-like materials provide excellent activity for oxidation reactions [35]. The Pt/C catalyst system achieves 84% yield of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural oxidation under appropriate conditions [35].
Bimetallic catalyst systems offer enhanced selectivity and stability compared to monometallic counterparts [35]. The combination of gold and palladium in supported catalysts provides synergistic effects that improve the oxidation of hydroxymethylfurfural derivatives [35]. Au-Pd/activated carbon catalysts with Au:Pd ratios of 8:2 achieve 99% yield of 2,5-furandicarboxylic acid while maintaining excellent recyclability over five reaction cycles [35].
Table 2.2.2-1: Heterogeneous Catalyst Performance Data
| Catalyst | Support | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Cycles | Reference |
|---|---|---|---|---|---|---|---|
| Pt | Carbon | 100 | 40 | 4 | 84 | 3 | [35] |
| Au-Pd | Carbon | 70 | 10 | 4 | 99 | 5 | [35] |
| Pd | Hydrotalcite | 60 | 1 | 6 | 90 | 5 | [35] |
Solid acid catalysts play crucial roles in the dehydration and cyclization reactions leading to furan formation [38]. Sulfated metal oxide catalysts, particularly sulfated titanium-aluminum oxide systems, provide effective catalysis for the conversion of biomass-derived substrates to furan derivatives [38]. These catalysts achieve combined yields of 5-hydroxymethylfurfural and furfural reaching 8.9% and 4.5% respectively from cellulosic materials under optimized conditions [38].
The development of bifunctional catalysts combining metal sites for hydrogenation with acid sites for ring-opening reactions has advanced the synthesis of furan-derived products [36]. These systems enable tandem reactions that convert furanic substrates to valuable intermediates in single-pot processes [36]. The combination of metallic functionality with acidic support materials provides both hydrogenation activity and the necessary acidity for subsequent transformations [36].
Solvent-free synthetic methodologies represent environmentally sustainable approaches for the preparation of 2-phenylfuran-3,4-dicarboxylic acid and related compounds [39] [41]. These methods eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation procedures.
Mechanochemical synthesis has emerged as a powerful solvent-free technique for furan chemistry [41]. The mechanochemical oxidation and reduction of biomass-derived 5-hydroxymethylfurfural enables simultaneous synthesis of 5-hydroxymethyl-2-furoic acid and 2,5-hydroxymethylfuran [41]. This approach achieves quantitative conversions with reaction times of only 5 minutes and provides an environmental factor seven times smaller than conventional solution-phase methods [41].
The application of deep eutectic mixtures as reaction media represents another innovative solvent-free approach [42]. Binary and ternary deep eutectic mixtures involving choline chloride and sugars enable the direct conversion of saccharides to 2,5-furandicarboxylic acid without additional organic solvents [42]. The process utilizes bifunctional catalysts containing both dehydration and oxidation functionalities, achieving maximum yields of 84% using glucose-fructose eutectic mixtures [42].
Table 2.3.1-1: Solvent-free Synthesis Performance Metrics
| Method | Substrate | Conditions | Time (min) | Yield (%) | E-factor | Reference |
|---|---|---|---|---|---|---|
| Mechanochemical | HMF | Ball milling, RT | 5 | 95 | 0.5 | [41] |
| Deep eutectic | Glucose-fructose | 120°C | 180 | 84 | 1.2 | [42] |
| Thermal | Fructose | 200°C, vacuum | 60 | 70 | 2.1 | [45] |
One-pot solvent-free conversion methods have been developed for the synthesis of 2,5-furandicarboxylic acid from furfural and carbon dioxide [44]. The process employs cobalt-nitrogen-carbon catalysts and cesium hydroxide monohydrate under mechanochemical conditions [44]. Pure furfural undergoes conversion to cesium furoate with 93% yield through mechanical ball-milling, followed by in-situ carboxylation to form cesium 2,5-furandicarboxylate [44].
Graphene oxide-catalyzed microwave-assisted synthesis provides another solvent-free route to densely substituted furans [40]. This methodology enables one-pot synthesis of tetrasubstituted furans from simple starting materials under microwave irradiation [40]. The approach offers high reactivity and scalability while maintaining environmental sustainability [40].
Biocatalytic approaches offer highly selective and environmentally benign methods for the synthesis of 2-phenylfuran-3,4-dicarboxylic acid derivatives [47] [50]. These methods utilize enzymes or whole cells to catalyze specific transformations under mild conditions with excellent selectivity.
Lipase-catalyzed synthesis has proven particularly effective for the preparation of furan-based polyester oligomers [47]. The use of immobilized Candida antarctica Lipase B enables solvent-free polycondensation of dimethyl furan-2,5-dicarboxylate with various diols [47]. The process achieves oligofuranoate diols with excellent end-group fidelity and yields of 95% using two-stage polycondensation methodology [47].
Enzymatic oxidation pathways provide selective routes to 2,5-furandicarboxylic acid from biomass-derived precursors [51]. Multi-enzyme cascade reactions combining aryl alcohol oxidase, unspecific peroxygenase, and galactose oxidase enable the conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid [51]. The system operates under mild conditions and achieves high selectivity for the desired oxidation products [51].
Table 2.3.2-1: Biocatalytic System Performance
| Enzyme | Substrate | Temperature (°C) | pH | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CalB | DMFDCA | 70 | 7.0 | 24 | 95 | [47] |
| AAO/UPO/GAO | HMF | 30 | 6.5 | 12 | 85 | [51] |
| Transaminase | Furanaldehydes | 37 | 8.0 | 6 | 90 | [48] |
Whole-cell biocatalysis systems have been developed for the production of furan derivatives [52]. Gluconobacter oxydans-mediated oxidation of furfural to furoic acid demonstrates high selectivity and environmental compatibility [52]. The integrated biotechnology approach combines whole-cell catalysis with electrodialysis separation to achieve continuous production with yields exceeding 98% [52].
Enzymatic carboxylation reactions offer novel routes to dicarboxylic acid derivatives [53]. The enzyme HmfF catalyzes the carboxylation of furoic acid to produce 2,5-furandicarboxylic acid under elevated carbon dioxide concentrations [53]. While yields remain relatively low due to unfavorable equilibrium, the reaction represents a promising bio-based route for carbon dioxide utilization [53].
The infrared spectroscopy of 2-Phenylfuran-3,4-dicarboxylic acid provides distinctive spectral signatures that enable identification and structural characterization of this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to the specific functional groups present in the molecule [1] [2] [3].
The carboxylic acid groups in 2-Phenylfuran-3,4-dicarboxylic acid display prominent carbonyl stretching vibrations in the range of 1730-1700 cm⁻¹ [1] [2]. These bands appear as strong, sharp absorptions due to the highly polar nature of the carbon-oxygen double bond [4]. The presence of two carboxylic acid groups at the 3 and 4 positions of the furan ring results in multiple carbonyl stretching peaks within this region, reflecting the different electronic environments experienced by each carboxyl group.
The hydroxyl stretching vibrations of the carboxylic acid groups manifest as characteristically broad absorptions spanning from 3300 to 2400 cm⁻¹ [1] [3]. This broad envelope arises from extensive intermolecular hydrogen bonding between carboxylic acid molecules, which forms dimeric structures in both solid and liquid states [1]. The breadth of this absorption is diagnostic for carboxylic acids and distinguishes them from other hydroxyl-containing functional groups.
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3100-3050 cm⁻¹, characteristic of aromatic systems [2] [3]. The furan ring and phenyl substituent both contribute to these absorptions, providing evidence for the aromatic nature of the compound. Additionally, aromatic carbon-carbon stretching vibrations are observed in the range of 1600-1475 cm⁻¹ [2].
The carbon-oxygen stretching vibrations of the carboxylic acid groups appear between 1320 and 1210 cm⁻¹ [1]. These absorptions correspond to the single bond character of the carbon-oxygen bond in the carboxyl functionality and provide additional confirmation of the carboxylic acid groups.
Overtone and combination bands are frequently observed in the region from 2800 to 2500 cm⁻¹ [1]. These features, while generally weak in most organic compounds, become more prominent in carboxylic acids due to the highly polar nature of these molecules, which increases the intensity of overtone vibrations through large changes in dipole moment.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristics |
|---|---|---|---|
| Carboxylic acid C=O stretch | 1730-1700 | Strong | Sharp, multiple peaks |
| Carboxylic acid O-H stretch | 3300-2400 | Medium-Strong | Very broad envelope |
| Aromatic C-H stretch | 3100-3050 | Strong | Sharp peaks |
| Aromatic C=C stretch | 1600-1475 | Weak-Medium | Multiple bands |
| Carboxylic acid C-O stretch | 1320-1210 | Strong | Sharp absorption |
| Overtone/combination bands | 2800-2500 | Weak-Medium | Multiple small peaks |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-Phenylfuran-3,4-dicarboxylic acid through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques. The nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure and substitution pattern [5] [6] [7].
In the ¹H nuclear magnetic resonance spectrum, the carboxylic acid protons appear as broad singlets in the range of 11-14 parts per million, significantly downfield due to the deshielding effect of the electronegative oxygen atoms [5]. The exact chemical shift position depends on the degree of hydrogen bonding and the solvent system employed for the measurement.
The furan ring protons display characteristic chemical shifts that reflect their aromatic environment. Furan ring carbons typically exhibit chemical shifts in the range of 140-150 parts per million for carbon atoms adjacent to oxygen [8]. The specific substitution pattern in 2-Phenylfuran-3,4-dicarboxylic acid, with carboxyl groups at positions 3 and 4, creates distinct electronic environments for each ring carbon.
The phenyl substituent at the 2-position contributes aromatic proton signals in the region of 7.2-7.8 parts per million [5]. These protons appear as complex multiplets due to ortho, meta, and para coupling interactions within the benzene ring system. The integration ratio confirms the presence of five aromatic protons corresponding to the monosubstituted benzene ring.
In the ¹³C nuclear magnetic resonance spectrum, the carboxyl carbon atoms appear characteristically downfield at 170-185 parts per million [7] [8]. This chemical shift range is diagnostic for carboxylic acid carbons and provides direct evidence for the presence of these functional groups. The two carboxyl groups may exhibit slightly different chemical shifts due to their distinct electronic environments within the molecule.
The aromatic carbon atoms of both the furan ring and phenyl substituent appear in the range of 115-150 parts per million [7] [8]. The furan ring carbons bearing the carboxyl substituents experience additional deshielding and appear further downfield compared to unsubstituted furan carbons. The quaternary carbon at position 2 of the furan ring, bearing the phenyl substituent, exhibits a characteristic chemical shift that confirms the substitution pattern.
Two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation through correlation experiments. Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivity, while heteronuclear multiple bond correlation experiments reveal longer-range coupling relationships that confirm the substitution pattern and molecular framework [9].
| Carbon Environment | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Carboxyl C=O | 170-185 | Singlet | COOH groups |
| Aromatic furan C | 140-150 | Singlet | Furan ring carbons |
| Aromatic phenyl C | 125-140 | Various | Phenyl ring carbons |
| Substituted furan C | 110-125 | Singlet | C-2, C-3, C-4 positions |
Mass spectrometry of 2-Phenylfuran-3,4-dicarboxylic acid reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular formula C₁₂H₈O₅ [11].
The fragmentation behavior follows predictable pathways based on the stability of the resulting cationic fragments and the ease of bond cleavage [11]. The most common fragmentation involves the loss of carboxyl groups through decarboxylation reactions, which are favored due to the stability of the resulting carbocation and the formation of stable carbon dioxide molecules.
Sequential loss of carboxylic acid groups produces characteristic fragment ions at mass-to-charge ratios corresponding to the loss of 45 mass units (COOH) and 44 mass units (CO₂) [11]. The base peak often corresponds to the loss of both carboxyl groups, yielding a stable aromatic cation derived from the phenyl-substituted furan core structure.
The phenyl substituent contributes to fragmentation through the formation of tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91, a highly stable carbocation that frequently appears as a prominent peak in the mass spectrum of benzyl-containing compounds [11]. This fragmentation pathway provides additional confirmation of the phenyl substitution.
The furan ring system exhibits characteristic fragmentation patterns, including the formation of furyl cations and ring-opening reactions that produce linear carbonyl-containing fragments [11]. These fragmentations are particularly diagnostic for furan-containing compounds and help distinguish them from other aromatic heterocycles.
Rearrangement reactions may also occur, particularly involving hydrogen transfers and ring contractions that lead to unexpected fragment ions [11]. These rearrangements provide additional structural information but require careful interpretation to avoid misassignment of the molecular structure.
| Fragment Ion (m/z) | Assignment | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 232 | [M]⁺- | Low-Medium | Molecular ion |
| 187 | [M-COOH]⁺ | Medium | Loss of carboxyl group |
| 143 | [M-2COOH]⁺ | High | Loss of both carboxyl groups |
| 115 | [M-2COOH-CO]⁺ | Medium | Additional decarbonylation |
| 91 | [C₇H₇]⁺ | High | Tropylium ion from phenyl |
| 77 | [C₆H₅]⁺ | Medium | Phenyl cation |
Single-crystal X-ray diffraction represents the definitive technique for determining the three-dimensional molecular structure and crystal packing arrangements of 2-Phenylfuran-3,4-dicarboxylic acid [12] [13] [14]. This analytical method provides precise atomic coordinates, bond lengths, bond angles, and torsion angles that completely define the molecular geometry.
The crystallographic analysis reveals the space group symmetry and unit cell parameters that describe the periodic arrangement of molecules within the crystal lattice [13] [15]. The compound typically crystallizes in common organic space groups such as P2₁/c, P1̅, or P2₁2₁2₁, which accommodate the molecular shape and intermolecular interactions effectively [16].
The molecular geometry determined by X-ray diffraction shows characteristic bond lengths and angles for the constituent functional groups [12] [15]. The carboxylic acid groups exhibit typical carbon-oxygen double bond lengths of approximately 1.21-1.22 Å and carbon-oxygen single bond lengths of 1.31-1.32 Å. The intermediate values observed for these bonds indicate some degree of charge delocalization within the carboxyl groups.
The furan ring maintains its aromatic character with carbon-carbon bond lengths of approximately 1.35-1.40 Å and carbon-oxygen bond length of about 1.37 Å [13]. The planarity of the furan ring system is preserved, with minimal deviation from coplanarity among the ring atoms.
The phenyl substituent at the 2-position exhibits standard benzene ring geometry with carbon-carbon bond lengths of approximately 1.39 Å [17] [15]. The dihedral angle between the phenyl ring and the furan ring plane provides information about the molecular conformation and potential steric interactions between these aromatic systems.
The carboxyl groups may adopt different orientations relative to the furan ring plane, depending on intramolecular interactions and crystal packing forces [18] [15]. These conformational preferences influence the overall molecular shape and affect the hydrogen bonding patterns in the crystal structure.
| Structural Parameter | Typical Value | Range | Significance |
|---|---|---|---|
| C=O bond length | 1.21 Å | 1.20-1.23 Å | Carbonyl character |
| C-OH bond length | 1.31 Å | 1.30-1.33 Å | Single bond character |
| Furan C-C bond length | 1.37 Å | 1.35-1.40 Å | Aromatic character |
| Furan C-O bond length | 1.37 Å | 1.36-1.38 Å | Heteroaromatic nature |
| Phenyl C-C bond length | 1.39 Å | 1.38-1.40 Å | Benzene ring geometry |
| Furan-phenyl dihedral angle | Variable | 0-90° | Conformational flexibility |
The crystal packing diagrams of 2-Phenylfuran-3,4-dicarboxylic acid reveal the three-dimensional arrangement of molecules within the unit cell and provide insights into the intermolecular interactions that stabilize the crystal structure [15] [19] [16]. These diagrams illustrate how individual molecules are oriented and positioned relative to their neighbors.
The packing arrangement is dominated by hydrogen bonding interactions between carboxylic acid groups of adjacent molecules [18] [20] [19]. These interactions typically form characteristic patterns such as centrosymmetric dimers, infinite chains, or two-dimensional sheet structures, depending on the specific crystallization conditions and molecular environment.
The molecular packing efficiency is influenced by the shape complementarity between neighboring molecules and the optimization of intermolecular contacts [21] [16]. The phenyl and furan ring systems contribute to π-π stacking interactions that provide additional stabilization to the crystal structure, with typical interplanar distances of 3.3-3.8 Å [18] [19].
The crystal structure often exhibits layered arrangements where molecules with similar orientations group together to form distinct structural motifs [15] [19]. These layers may be connected through different types of intermolecular interactions, creating a hierarchical organization within the crystal lattice.
The packing density, expressed as the percentage of unit cell volume occupied by molecular matter, typically ranges from 65-75% for organic molecular crystals [16]. This value reflects the efficiency of space filling and the strength of intermolecular interactions in the crystal structure.
Symmetry elements present in the space group generate equivalent molecular positions and create repetitive patterns throughout the crystal structure [13] [16]. Understanding these symmetry relationships is essential for interpreting the packing diagrams and predicting the physical properties of the crystalline material.
| Packing Feature | Description | Typical Characteristics |
|---|---|---|
| Hydrogen bond motifs | Dimer, chain, or sheet patterns | R₂²(8), C(4), or R₄⁴(20) graph sets |
| π-π stacking distance | Aromatic ring separation | 3.3-3.8 Å |
| Packing efficiency | Volume fraction occupied | 65-75% |
| Layer thickness | Molecular dimension | 8-12 Å |
| Symmetry operations | Space group elements | Inversion, translation, rotation |
The hydrogen bonding network in crystals of 2-Phenylfuran-3,4-dicarboxylic acid represents the primary structure-directing force that determines the molecular arrangement and crystal stability [18] [20] [22] [19]. Analysis of these interactions provides fundamental insights into the supramolecular architecture and physical properties of the crystalline material.
The carboxylic acid groups serve as both hydrogen bond donors and acceptors, enabling the formation of multiple hydrogen bonds per molecule [1] [20] [19]. The hydroxyl protons act as donors to the carbonyl oxygen atoms of neighboring carboxyl groups, creating characteristic hydrogen bonding motifs that can be described using graph set notation.
Common hydrogen bonding patterns include centrosymmetric dimers with R₂²(8) graph set descriptors, where two carboxylic acid groups form a cyclic arrangement through dual hydrogen bonds [18] [22] [19]. These dimeric units may further aggregate through additional hydrogen bonds to form extended one-dimensional chains or two-dimensional sheets.
The geometry of hydrogen bonds is characterized by donor-acceptor distances typically ranging from 2.5 to 3.0 Å and donor-hydrogen-acceptor angles approaching linearity [18] [19]. The strength of these interactions correlates with the geometric parameters, with shorter distances and more linear angles indicating stronger hydrogen bonds.
Cooperative effects enhance the stability of extended hydrogen bonding networks, where the formation of one hydrogen bond facilitates the formation of additional bonds in the vicinity [20] [19]. This cooperativity leads to the preferential formation of specific supramolecular motifs over alternative arrangements.
The hydrogen bonding network may exhibit polymorphism, where different crystal forms of the same compound display distinct hydrogen bonding patterns [12] [20]. These polymorphic variations can significantly affect the physical properties, including melting point, solubility, and mechanical characteristics.
| Hydrogen Bond Type | D-H···A Distance (Å) | D-H···A Angle (°) | Bond Strength |
|---|---|---|---|
| Strong O-H···O | 2.5-2.7 | 160-180 | Strong |
| Moderate O-H···O | 2.7-2.9 | 140-160 | Moderate |
| Weak C-H···O | 2.9-3.2 | 120-140 | Weak |
| π···H-O | 3.0-3.5 | Variable | Weak |
Density Functional Theory calculations provide comprehensive computational analysis of the electronic structure, geometry optimization, and energetic properties of 2-Phenylfuran-3,4-dicarboxylic acid [23] [24] [25] [26]. These quantum mechanical calculations offer detailed insights into molecular properties that complement experimental observations and enable prediction of chemical behavior.
The choice of functional and basis set significantly influences the accuracy and reliability of Density Functional Theory calculations [24] [25]. Commonly employed functionals for organic carboxylic acids include B3LYP, which incorporates both exchange and correlation corrections, providing balanced accuracy for geometry optimization and energy calculations [24] [27]. Basis sets such as 6-311G(d,p) or higher provide adequate description of the electronic environment around the heavy atoms and hydrogen atoms.
Geometry optimization calculations determine the most stable molecular conformation by minimizing the total electronic energy with respect to nuclear coordinates [24] [25] [27]. The optimized geometry typically shows excellent agreement with experimental X-ray crystallographic data, with bond lengths and angles matching within typical computational uncertainties of 0.01-0.02 Å and 1-2°, respectively.
Vibrational frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and provide theoretical infrared spectroscopic data for comparison with experimental measurements [24] [27]. The calculated frequencies generally require scaling factors to account for anharmonicity and basis set limitations, with typical scaling factors ranging from 0.95-0.99 for different computational levels.
Solvent effects can be incorporated through implicit solvation models such as the Polarizable Continuum Model, which accounts for the influence of the surrounding medium on molecular properties [24]. These calculations are particularly relevant for understanding the behavior of carboxylic acids in polar solvents, where hydrogen bonding and electrostatic interactions with the solvent significantly affect molecular conformation and stability.
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy can be calculated from the optimized geometry and vibrational frequencies [24] [27]. These properties provide insights into the relative stability of different conformers and the thermodynamic feasibility of chemical reactions involving the compound.
| Computational Parameter | Typical Method | Accuracy | Applications |
|---|---|---|---|
| Geometry optimization | B3LYP/6-311G(d,p) | ±0.02 Å bonds | Structure determination |
| Vibrational frequencies | Same as optimization | ±30 cm⁻¹ | IR spectrum prediction |
| Electronic energy | Single point at optimized geometry | ±1 kcal/mol | Relative stability |
| Solvation energy | PCM model | ±2 kcal/mol | Solvent effects |
| Thermochemistry | Statistical mechanics | ±3 kcal/mol | Reaction energetics |
Molecular orbital analysis provides fundamental insights into the electronic structure and chemical reactivity of 2-Phenylfuran-3,4-dicarboxylic acid through examination of the Highest Occupied Molecular Orbital, Lowest Unoccupied Molecular Orbital, and their energy gap [24] [28] [27]. This analysis elucidates the electronic properties that govern chemical behavior and intermolecular interactions.
The Highest Occupied Molecular Orbital represents the outermost electrons that are most readily available for chemical bonding or ionization processes [28] [27] [29]. In carboxylic acids containing aromatic systems, the Highest Occupied Molecular Orbital typically exhibits significant contributions from the π-electron system of the aromatic rings, including both the furan and phenyl components.
The Lowest Unoccupied Molecular Orbital corresponds to the lowest energy vacant orbital that can accept electrons during chemical reactions or electronic excitations [28] [27] [29]. The spatial distribution and energy of the Lowest Unoccupied Molecular Orbital provide information about the sites most susceptible to nucleophilic attack and the compound's electron-accepting ability.
The energy difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, known as the HOMO-LUMO gap, serves as a measure of molecular stability and chemical reactivity [28] [27] [29]. Compounds with larger energy gaps tend to be more chemically stable and less reactive, while smaller gaps indicate greater reactivity and potential for electronic transitions.
The molecular orbitals exhibit characteristic distributions over the molecular framework, with π-orbitals showing nodal patterns perpendicular to the aromatic ring planes [27] [29]. The carboxylic acid groups contribute both π and n (lone pair) orbitals to the overall electronic structure, influencing the energy levels and spatial distributions of the frontier orbitals.
Electronic transitions between occupied and unoccupied molecular orbitals can be calculated using Time-Dependent Density Functional Theory methods [27] [29]. These calculations predict ultraviolet-visible absorption spectra and provide insights into the optical properties of the compound, including absorption wavelengths and oscillator strengths.
The electrostatic potential mapped onto the molecular surface reveals regions of electron density and electron deficiency, which correlate with nucleophilic and electrophilic reactivity sites [24] [27]. This analysis aids in understanding intermolecular interactions and predicting the preferred orientation of molecules in crystal packing arrangements.
| Molecular Orbital Property | Typical Value Range | Chemical Significance |
|---|---|---|
| HOMO energy | -6 to -8 eV | Ionization potential |
| LUMO energy | -1 to -3 eV | Electron affinity |
| HOMO-LUMO gap | 3-6 eV | Chemical stability |
| Dipole moment | 2-8 Debye | Polarity measure |
| Electronegativity | 3-5 eV | Electron-withdrawing ability |
| Chemical hardness | 1.5-3 eV | Resistance to deformation |